Dapagliflozin is a C-glucoside derivative that functions as a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This transporter is responsible for the reabsorption of approximately 90% of glucose from the glomerular filtrate in the kidneys. By inhibiting SGLT2, Dapagliflozin induces glucosuria, an effect that is leveraged in metabolic disease research. The compound specified by CAS number 461432-26-8 is the anhydrous parent molecule, or free base, which serves as the active pharmaceutical ingredient (API) and a critical starting point for the development of various solvated forms, co-crystals, and formulations. Its solubility in organic solvents like DMSO, methanol, and ethanol facilitates its use in a wide range of laboratory and process chemistry applications.
While other SGLT2 inhibitors like Canagliflozin and Empagliflozin share a common mechanism, they are not directly interchangeable with Dapagliflozin in many research and development settings. Critical differences in selectivity against the SGLT1 transporter, pharmacokinetic profiles, and solid-state properties dictate their suitability for specific applications. For instance, Canagliflozin exhibits lower selectivity for SGLT2 over SGLT1 compared to Dapagliflozin, which can introduce confounding variables in studies aiming to isolate SGLT2-specific effects. Furthermore, the choice between the anhydrous form (CAS 461432-26-8) and its common solvate, Dapagliflozin Propanediol monohydrate, is a crucial procurement decision. The anhydrous form is often preferred for developing novel non-aqueous formulations, as a precursor for specific synthesis routes, or in applications where the presence of solvate molecules (water and propanediol) would interfere with process chemistry or final product stability.
Dapagliflozin demonstrates exceptionally high selectivity for the target SGLT2 transporter over the SGLT1 isoform. In a direct comparison using human transporter proteins expressed in CHO cells, Dapagliflozin's IC50 for hSGLT2 was 1.1 nM, while its IC50 for hSGLT1 was 1,391 nM, yielding a selectivity ratio of over 1200-fold. This contrasts with other in-class inhibitors like Canagliflozin, which is noted for being less selective and having a greater inhibitory effect on SGLT1 at therapeutic concentrations. Empagliflozin also shows high selectivity, but Dapagliflozin's profile is well-established as a benchmark for SGLT2-pure inhibition.
| Evidence Dimension | Inhibitor Selectivity (hSGLT2 vs. hSGLT1) |
| Target Compound Data | Dapagliflozin: >1200-fold selectivity (IC50 hSGLT1 / IC50 hSGLT2) |
| Comparator Or Baseline | Canagliflozin: Lower selectivity for SGLT2 over SGLT1. |
| Quantified Difference | Dapagliflozin IC50 for hSGLT1 (1,391 nM) is over 1200 times higher than for hSGLT2 (1.1 nM). |
| Conditions | Inhibition of [14C]AMG uptake in CHO cells expressing human SGLT1 or SGLT2. |
For researchers needing to minimize confounding effects from SGLT1 inhibition (e.g., in gastrointestinal or cardiac models), Dapagliflozin provides a more precise tool for isolating SGLT2-specific pathways.
The anhydrous Dapagliflozin (CAS 461432-26-8), also referred to as the free base (D-FB), possesses distinct thermal and physical properties compared to its common solvate, Dapagliflozin Propanediol monohydrate (D-PD). The D-PD form is known to lose its crystalline structure at moderately elevated temperatures. In contrast, the anhydrous form does not exhibit the thermal events associated with the loss of water and propanediol, offering a more stable precursor for high-temperature processing or for formulations where the presence of these solvates is undesirable. While the D-PD form was developed to improve stability over the initially amorphous API, the crystalline anhydrous form provides a well-defined, solvent-free starting material for creating other co-crystals or for use in non-aqueous systems.
| Evidence Dimension | Thermal Stability / Composition |
| Target Compound Data | Anhydrous Dapagliflozin: Thermally stable with no significant weight loss until decomposition; free of water and propanediol solvates. |
| Comparator Or Baseline | Dapagliflozin Propanediol Monohydrate: Loses solvent and crystalline structure at elevated temperatures. TGA shows weight loss corresponding to water and propanediol. |
| Quantified Difference | Absence of low-temperature endotherms (desolvation events) in DSC thermograms compared to the propanediol monohydrate form. |
| Conditions | Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). |
Procuring the anhydrous form provides critical process control, enabling development of solvent-free formulations and avoiding the material transformations and potential instability associated with the propanediol monohydrate solvate under thermal stress.
Dapagliflozin exhibits a well-characterized pharmacokinetic profile suitable for in vivo research, marked by rapid absorption and high oral bioavailability. Following oral administration, maximum plasma concentrations are typically reached within 2 hours. Its oral bioavailability is approximately 78%. This high and consistent bioavailability simplifies dose calculations for animal studies compared to compounds with lower or more variable absorption. While other SGLT2 inhibitors also have good bioavailability, Dapagliflozin's 78% value provides a reliable baseline for exposure in preclinical models. Furthermore, its plasma protein binding is 91%, a parameter that is not significantly altered by renal or hepatic impairment, adding to its predictable behavior in various physiological models.
| Evidence Dimension | Oral Bioavailability |
| Target Compound Data | Dapagliflozin: ~78% |
| Comparator Or Baseline | Empagliflozin: ~60% (Note: Bioavailability can vary, but this is a reported value) |
| Quantified Difference | Dapagliflozin exhibits higher oral bioavailability compared to some other SGLT2 inhibitors. |
| Conditions | Oral administration in human subjects. |
High and predictable oral bioavailability ensures more reliable and reproducible compound exposure in in vivo experiments, reducing variability and improving the statistical power of study outcomes.
Where research requires the precise isolation of SGLT2-mediated effects without the confounding influence of SGLT1 inhibition, Dapagliflozin is a primary choice. Its >1200-fold selectivity makes it a superior tool for mechanistic studies in renal physiology, cardiology, and endocrinology compared to less selective analogs.
The anhydrous form (CAS 461432-26-8) is the ideal starting material for developing advanced formulations such as amorphous solid dispersions or novel co-crystals. Its solvent-free nature provides a clean baseline for process chemistry and ensures that final product properties are not influenced by pre-existing solvates, a critical factor when dealing with the known thermal sensitivity of the propanediol monohydrate form.
For preclinical in vivo studies in animal models of metabolic disease, Dapagliflozin's high (78%) and consistent oral bioavailability ensures reliable and reproducible systemic exposure. This minimizes dose-related variability, leading to more robust and statistically significant experimental outcomes when investigating the downstream effects of SGLT2 inhibition.
Corrosive;Irritant;Health Hazard